2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol
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Overview
Description
2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via electrophilic aromatic substitution reactions, often using nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid .
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole .
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol .
Uniqueness
2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and nitrophenyl groups, along with the oxadiazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12FN3O4S |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C16H12FN3O4S/c17-12-5-1-11(2-6-12)15-18-19-16(24-15)25-9-14(21)10-3-7-13(8-4-10)20(22)23/h1-8,14,21H,9H2 |
InChI Key |
OMTOHUADTUJUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(C3=CC=C(C=C3)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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